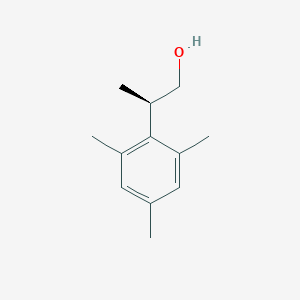
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, also known as (+)-Carvone, is a natural organic compound that is commonly found in essential oils of caraway, spearmint, and dill. It is a chiral molecule that exists in two enantiomeric forms, (+)-carvone and (-)-carvone, with the former being more commonly found in nature. In recent years, (+)-carvone has gained attention in scientific research due to its various potential applications in different fields.
Mechanism of Action
The mechanism of action of (+)-carvone is not fully understood, but it is believed to involve the interaction with different biological targets. Studies have shown that it can bind to and activate the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in the perception of pain and inflammation. It can also inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through the inhibition of the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of (+)-carvone have been studied in different experimental models. In vitro studies have shown that it can inhibit the growth of different microorganisms, including bacteria, fungi, and viruses. In vivo studies have shown that it can reduce the severity of inflammation and pain in different animal models of inflammation and pain. It has also been shown to have insecticidal and repellent effects on different insect species.
Advantages and Limitations for Lab Experiments
The advantages of using (+)-carvone in lab experiments include its natural origin, its availability, and its potential applications in different fields. It is also relatively easy to synthesize and isolate, making it a cost-effective compound. However, the limitations include its low solubility in water, which can limit its use in aqueous solutions, and its potential toxicity at high doses, which can affect the experimental outcomes.
Future Directions
There are several future directions for the study of (+)-carvone, including:
1. Further investigation of its mechanism of action and biological targets to better understand its potential applications in different fields.
2. Development of new drugs based on the antimicrobial, anti-inflammatory, and analgesic properties of (+)-carvone.
3. Exploration of its potential applications in agriculture as an alternative to synthetic pesticides.
4. Investigation of its potential applications in the food industry as a natural flavoring agent.
5. Study of its potential toxicity and safety at different doses to ensure its safe use in different applications.
Conclusion
(+)-Carvone is a natural organic compound that has gained attention in scientific research due to its various potential applications in different fields. It can be synthesized through different methods and has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. Its mechanism of action and biological targets are not fully understood, but it is believed to involve the interaction with different biological targets. There are several future directions for the study of (+)-carvone, including the development of new drugs, exploration of its potential applications in agriculture and the food industry, and investigation of its potential toxicity and safety at different doses.
Synthesis Methods
(+)-Carvone can be synthesized through different methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the oxidation of (-)-limonene, which is a terpene found in citrus fruits, to produce (+)-carvone. Extraction from natural sources involves the isolation of the compound from essential oils of plants that contain it, such as caraway, spearmint, and dill.
Scientific Research Applications
(+)-Carvone has been studied for its potential applications in different fields, including medicine, agriculture, and food industry. In medicine, it has been found to possess antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal and repellent effects, making it a potential alternative to synthetic pesticides. In the food industry, it has been used as a flavoring agent due to its minty and spicy aroma.
properties
IUPAC Name |
(2R)-2-(2,4,6-trimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXMHCIEGUDLGH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2615329.png)
![N-(4-acetylphenyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2615330.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2615332.png)
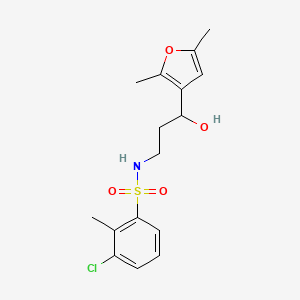
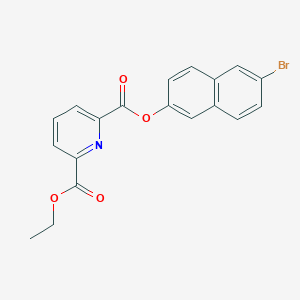
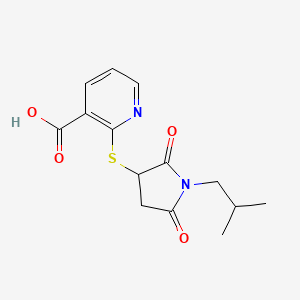
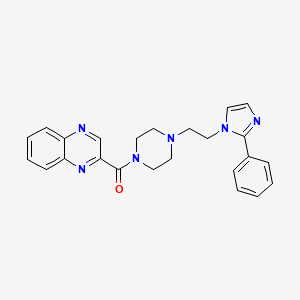
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2615342.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2615343.png)
![N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide](/img/structure/B2615344.png)
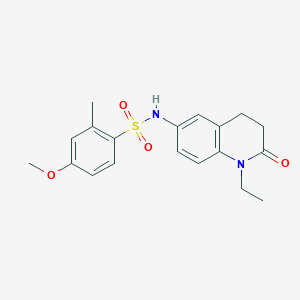

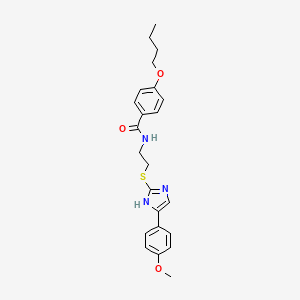
![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)